pKa Differentiation: C13-112-tri-tail vs. Clinical Ionizable Lipids
C13-112-tri-tail exhibits a predicted pKa of 14.42±0.20 . In contrast, clinically established ionizable lipids used in mRNA and siRNA delivery possess apparent pKa values in the 6.0–6.7 range: DLin-MC3-DMA (pKa = 6.44) , SM-102 (pKa = 6.68) , and ALC-0315 (pKa = 6.09) . This ~8-unit difference indicates that C13-112-tri-tail remains predominantly cationic across the physiological pH spectrum (pH 7.4–4.0), whereas the clinical comparators are neutral at physiological pH and become protonated only in acidic endosomal compartments.
| Evidence Dimension | Apparent or predicted pKa |
|---|---|
| Target Compound Data | 14.42 ± 0.20 (predicted) |
| Comparator Or Baseline | DLin-MC3-DMA: 6.44; SM-102: 6.68; ALC-0315: 6.09 |
| Quantified Difference | Approximately 8 pH units higher than clinical ionizable lipids |
| Conditions | Predicted pKa (ChemicalBook) vs. experimentally determined apparent pKa values for clinical lipids |
Why This Matters
A high pKa indicates permanent cationic character, which alters nucleic acid complexation efficiency, serum protein interactions, and intracellular release kinetics, making C13-112-tri-tail suitable for applications where pH-independent charge is desired or for mechanistic studies of charge-dependent delivery.
